molecular formula C14H8F5NO2 B2700229 N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide CAS No. 338792-48-6

N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide

Cat. No.: B2700229
CAS No.: 338792-48-6
M. Wt: 317.215
InChI Key: SIQNUIZYKFMWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-Difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide” is a chemical compound with the molecular formula C14H10F3NO2 . It has an average mass of 281.230 Da and a monoisotopic mass of 281.066376 Da . This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide, due to its unique fluorinated structure, has been the subject of various chemical synthesis and reactivity studies. For instance, it has been involved in research for developing new site-selective electrophilic fluorinating agents. Such compounds demonstrate the capability to undergo mild conditions fluorination of various substrates, highlighting the potential for fine chemical synthesis and pharmaceutical applications (Banks, Besheesh, & Tsiliopoulos, 1996).

Photoreactivity in Pharmaceutical Compounds

The compound's structure is analogous to that found in pharmaceuticals like flutamide, where studies on photoreactivity have shown different behaviors in various solvents. This research provides insights into how structural analogs of this compound may undergo photodegradation, impacting drug stability and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).

Energetic Material Synthesis

Investigations into the synthesis and energetic properties of related fluorinated compounds have shed light on the potential of this compound and its analogs in the development of energetic materials. Such materials require compounds with high thermal stability and specific reactivity profiles, suggesting utility in both military and civilian applications (Klapötke, Preimesser, & Stierstorfer, 2015).

Agricultural Chemistry

In agricultural chemistry, derivatives of the compound have shown promise as novel herbicides. By modifying the phenyl and acetamide groups, researchers have developed compounds with effective herbicidal activity against various dicotyledonous weeds. This highlights the compound's utility in designing more environmentally friendly and specific agricultural chemicals (Wu et al., 2011).

Analytical Chemistry Applications

The unique structural features of this compound have also found applications in analytical chemistry, particularly in the study of nootropic substances. The compound's analogs have been used to explore the thermal degradation patterns of cognitive enhancers, providing insights into their stability and decomposition pathways under analytical conditions (Dowling et al., 2017).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO2/c15-8-1-4-10(5-2-8)22-14(18,19)13(21)20-12-6-3-9(16)7-11(12)17/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQNUIZYKFMWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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